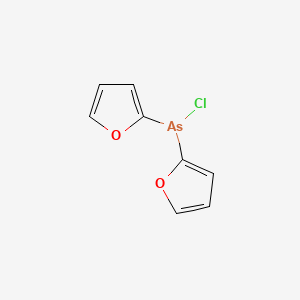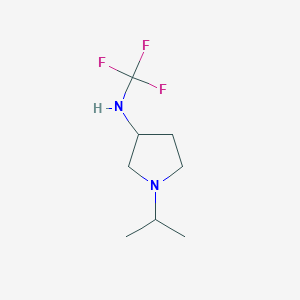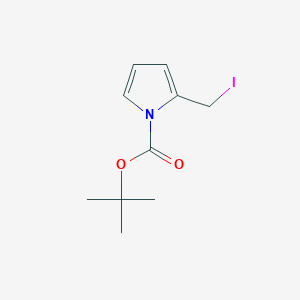
tert-Butyl 2-(iodomethyl)-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(iodomethyl)-1H-pyrrole-1-carboxylate: is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(iodomethyl)-1H-pyrrole-1-carboxylate typically involves the iodination of a pyrrole derivative. One common method is the reaction of a pyrrole with an iodomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the iodomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl 2-(iodomethyl)-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(iodomethyl)-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of pyrrole derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(iodomethyl)-1H-pyrrole-1-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the pyrrole ring can engage in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(bromomethyl)-1H-pyrrole-1-carboxylate
- tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate
- tert-Butyl 2-(methyl)-1H-pyrrole-1-carboxylate
Comparison:
- tert-Butyl 2-(iodomethyl)-1H-pyrrole-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, or methyl counterparts.
- The iodine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wider range of derivatives.
- The physical and chemical properties, such as boiling point and solubility, may also differ among these compounds, influencing their suitability for specific applications.
Propriétés
Formule moléculaire |
C10H14INO2 |
|---|---|
Poids moléculaire |
307.13 g/mol |
Nom IUPAC |
tert-butyl 2-(iodomethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C10H14INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-6H,7H2,1-3H3 |
Clé InChI |
OECXVQVPGDQUNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC=C1CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




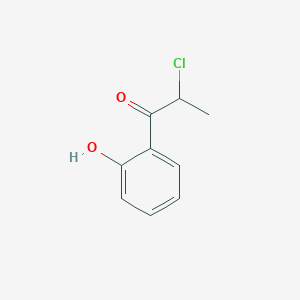
![Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-](/img/structure/B13963050.png)
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)

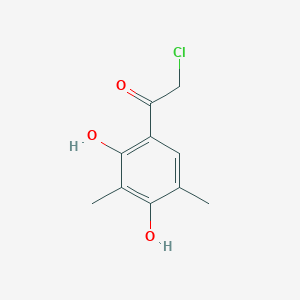
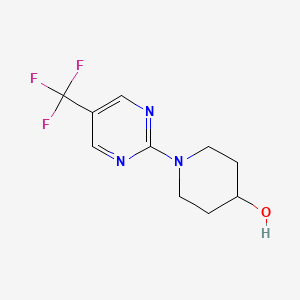
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)
